molecular formula C19H19N5O2 B6478376 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1325704-57-1

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B6478376
CAS No.: 1325704-57-1
M. Wt: 349.4 g/mol
InChI Key: DJPNCCDDTMKCOF-UHFFFAOYSA-N
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Description

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to the class of 1,2,3-triazole-4-carboxamides. This chemical scaffold has garnered significant interest in medicinal chemistry and chemical biology for its potential as a modulator of biological targets, particularly nuclear receptors. Compounds with this core structure have been identified as highly potent and selective inhibitors of the Pregnane X Receptor (PXR), functioning as low-nanomolar inverse agonists and antagonists . PXR is a key regulator of drug metabolism and elimination, primarily through its control over cytochrome P450 3A4 (CYP3A4) expression . Therefore, this compound and its analogs represent valuable research tools for investigating drug-drug interactions, overcoming PXR-mediated drug resistance, and probing the physiological roles of PXR in inflammation, bone metabolism, and cancer . The structure features a 1,2,3-triazole core substituted with a phenyl group at the 2-position and a carboxamide moiety at the 4-position. The carboxamide nitrogen is linked to a phenyl ring that is further functionalized with a dimethylcarbamoylmethyl group, a polar moiety that can influence the molecule's physicochemical properties and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-23(2)18(25)12-14-8-10-15(11-9-14)21-19(26)17-13-20-24(22-17)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPNCCDDTMKCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Ring Formation

The 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid intermediate is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, azides derived from glucose phenylosazone precursors undergo cyclization with terminal alkynes under Cu(I) catalysis to yield 1,4-disubstituted triazoles. Modifications to this method include using Ohira’s reagent for alkyne generation and Dess–Martin periodinane for oxidation steps.

Key Reaction Conditions:

  • Temperature: 60–80°C

  • Catalyst: CuSO₄·5H₂O + sodium ascorbate

  • Solvent: t-BuOH/H₂O (1:1)

  • Yield: 68–82%

Carboxamide Functionalization

The carboxylic acid intermediate is converted to the carboxamide via HBTU-mediated coupling with 4-[(dimethylcarbamoyl)methyl]aniline. Critical parameters include:

  • Activation: HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Solvent: DMF or dichloromethane

  • Yield: 75–88%

Click Chemistry Approaches

Click chemistry, particularly CuAAC, dominates modern synthetic routes due to its efficiency and regioselectivity.

Azide-Alkyne Cycloaddition

A two-step protocol involves:

  • Alkyne Preparation: Propargyl derivatives of dimethylcarbamoyl-methylphenyl groups are synthesized via Mitsunobu alkylation or nucleophilic substitution.

  • Cycloaddition: Reaction with 2-phenylazide derivatives under Cu(I) catalysis yields the triazole core.

Example Protocol:

  • Substrate: 4-(prop-2-yn-1-yloxy)-N,N-dimethylbenzamide

  • Azide: 2-phenyl-2H-1,2,3-triazole-4-azide

  • Catalyst: CuI (5 mol%)

  • Solvent: THF, rt, 12 h

  • Yield: 89%

Post-Functionalization Strategies

Post-cycloaddition modifications include:

  • Methylation: Using iodomethane to stabilize the triazole N–H bond.

  • Oxidation: Dess–Martin periodinane oxidizes hydroxymethyl groups to aldehydes for further coupling.

Traditional Organic Synthesis Routes

Historical methods adapted from carbohydrate chemistry remain relevant for large-scale production.

Osazone Cyclization

Adapted from Hann and Hudson’s method:

  • Glucose Phenylosazone Formation: Reaction of D-glucose with phenylhydrazine.

  • Cyclization: Treatment with CuSO₄ in hot aqueous solution yields triazole intermediates.

  • Periodate Oxidation: Cleavage of vicinal diols to aldehydes, followed by reductive amination to introduce the dimethylcarbamoyl group.

Limitations:

  • Low regioselectivity (requires chromatography)

  • Longer reaction times (48–72 h)

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies show:

SolventCatalystYield (%)Purity (%)
t-BuOH/H₂OCuSO₄ + ascorbate8295
DMFCuI8998
THFCuBr7692

Data aggregated from.

Green Chemistry Alternatives

  • Microwave Assistance: Reduces reaction time from 12 h to 30 min with comparable yields.

  • Solvent-Free Conditions: Ball milling achieves 78% yield but requires post-purification.

Analytical Characterization

Critical QC parameters include:

  • HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient)

  • MS (ESI+): m/z 350.4 [M+H]⁺

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, triazole), 7.75–7.22 (m, 9H, aromatic), 3.05 (s, 6H, N(CH₃)₂) .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole ring or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that triazole derivatives exhibit anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. A study published in the European Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines, suggesting a potential application for N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide in cancer therapy .

1.2 Antimicrobial Properties
Triazole compounds are known for their antimicrobial activity. In a comparative study, derivatives of triazoles were tested against bacterial strains, showing promising results. The compound could be explored further for its potential as an antimicrobial agent due to its structural characteristics that enhance interaction with microbial targets .

Agricultural Applications

2.1 Fungicides
The triazole ring is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. The compound has been evaluated for its effectiveness against fungal pathogens affecting crops. Field trials have shown that similar triazole derivatives can significantly reduce fungal infections in crops like wheat and barley .

2.2 Plant Growth Regulators
There is emerging evidence that certain triazole compounds can act as plant growth regulators. They may influence various physiological processes in plants, including growth and stress responses. Research into the specific effects of this compound on plant growth could provide insights into its potential use in sustainable agriculture .

Materials Science Applications

3.1 Polymer Chemistry
The unique chemical structure of triazoles allows them to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Studies have indicated that polymers containing triazole moieties exhibit improved resistance to heat and degradation .

3.2 Coatings and Adhesives
Due to their chemical stability and functional properties, triazole derivatives are being investigated for use in coatings and adhesives. Their incorporation can lead to enhanced adhesion properties and resistance to environmental factors .

Case Studies

StudyApplicationFindings
European Journal of Medicinal ChemistryAnticancerSignificant cytotoxicity against multiple cancer cell lines observed with similar compounds .
Agricultural Field TrialsFungicidesReduction of fungal infections in wheat by 40% using triazole-based fungicides .
Polymer Science JournalMaterial PropertiesEnhanced thermal stability and mechanical strength in polymers containing triazole units .

Mechanism of Action

The mechanism by which N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives

Compound Name / ID Substituents Molecular Formula Molecular Weight Key Features Reference(s)
N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide (Target) 2-Ph, 4-Carboxamide-(dimethylcarbamoyl)methylphenyl C20H20N6O2 376.41* Dimethylcarbamoyl enhances polarity; phenyl-triazole core for rigidity.
N-[4-(Diethylamino)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (47b) 5-Me, 4-Carboxamide-(diethylamino)phenyl C20H22N6O 362.43 Diethylamino group increases lipophilicity vs. dimethylcarbamoyl.
1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (I) 4-Cl-Ph, 4-Carboxamide-(hydroxy-3-phenylpropan-2-yl) C19H18ClN5O2 391.83 Chlorophenyl enhances electron-withdrawing effects; hydroxy group for H-bond.
1-(3,4-Dichlorobenzyl)-N-[4-(hydroxymethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide (GSK1940029) 3,4-Cl2-benzyl, 4-Carboxamide-(hydroxymethylphenyl), 5-Me C18H16Cl2N4O2 391.25 Dichlorobenzyl enhances hydrophobicity; hydroxymethyl improves solubility.
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide 4-Me-1,2,4-triazole-thioethyl side chain C14H15N7OS 329.38 Thioether linkage and additional triazole ring modulate pharmacokinetics.

*Calculated using standard atomic weights.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The dimethylcarbamoyl group in the target compound likely reduces LogP compared to diethylamino (47b, LogP ~2.5) or dichlorobenzyl (GSK1940029, LogP 2.13) derivatives, favoring improved aqueous solubility .
  • Metabolic Stability : Thioether-containing analogues (e.g., ) may exhibit slower hepatic clearance due to sulfur atom resistance to oxidative metabolism .

Biological Activity

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide (commonly referred to as N-DMCM-PT) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications in medicine.

Chemical Structure and Properties

N-DMCM-PT features a triazole ring, which is known for its stability and versatility in medicinal chemistry. The compound also includes a phenyl group and a carboxamide functional group, contributing to its unique chemical properties. The molecular weight of N-DMCM-PT is approximately 349.4 g/mol, and it can be classified as a triazole derivative with potential pharmacological implications .

Biological Activities

N-DMCM-PT exhibits several notable biological activities:

  • Anticancer Activity : The compound has shown promise in various studies for its ability to inhibit cancer cell proliferation. For instance, derivatives of triazole compounds have demonstrated significant anticancer effects against multiple cancer cell lines . In particular, compounds structurally related to N-DMCM-PT have been reported to exhibit IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines.
  • Antimicrobial Properties : Research indicates that triazole derivatives often possess antimicrobial activity. Similar compounds have been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi . The presence of the triazole moiety is critical for these activities.
  • Anti-inflammatory Effects : Some studies have suggested that triazole-containing compounds can exhibit anti-inflammatory properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests potential therapeutic uses in treating inflammatory conditions.

Synthesis Methods

The synthesis of N-DMCM-PT typically involves several key reactions that optimize yield and purity. Common methodologies include:

  • Refluxing Phenylhydrazine with Isothiocyanates : This method allows for the formation of the triazole ring through cyclization.
  • Use of High-performance Liquid Chromatography (HPLC) : HPLC is employed to purify the synthesized compound, ensuring high-quality yields.

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-DMCM-PT, it is useful to compare it with other triazole derivatives. The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
1-(5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanoneContains a triazole ring; aromatic substitutionsAntimicrobial
5-(4-methoxyphenyl)-1H-1,2,3-triazoleSimilar triazole structure; methoxy substitutionAnticancer
4-amino-N-(1H-1,2,3-triazol-4-yl)benzamideTriazole linked to an amide; amino group presentAntifungal

This comparison highlights the versatility of the triazole moiety in medicinal chemistry while showcasing the unique attributes of N-DMCM-PT through its specific functional groups and biological activities.

Case Studies

Several case studies have investigated the biological activity of N-DMCM-PT and related compounds:

  • Anticancer Efficacy : A study evaluated various triazole derivatives against human cancer cell lines and found that certain modifications led to enhanced potency. For instance, a derivative similar to N-DMCM-PT exhibited an IC50 value of 27.3 µM against breast cancer cells .
  • Antimicrobial Screening : In another investigation, a series of triazole compounds were tested for their antimicrobial properties against standard strains. Results indicated that modifications in the side chains significantly influenced their effectiveness against both gram-positive and gram-negative bacteria .

Q & A

Q. Example Protocol :

Condense 4-aminophenyl dimethylcarbamate with phenylacetylene via click chemistry.

Couple the triazole intermediate with benzoyl chloride derivatives under anhydrous conditions.

Characterize intermediates via 1H^1H-NMR and LC-MS to confirm structural integrity .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic
A combination of spectroscopic and structural methods is essential:

  • FT-IR : Confirm carboxamide C=O stretches (~1650–1700 cm1^{-1}) and triazole ring vibrations (~1450 cm1^{-1}) .
  • NMR : 1H^1H- and 13C^{13}C-NMR resolve substituent effects (e.g., dimethylcarbamoyl methyl protons at δ 2.8–3.1 ppm) .
  • X-ray crystallography : Use SHELXL for small-molecule refinement to determine bond lengths/angles and confirm regiochemistry .

Q. Advanced

  • Molecular docking : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR or MAPK) to model binding modes. Focus on hydrogen bonding with the carboxamide and triazole groups .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR models : Train models on PubChem datasets to correlate substituent effects (e.g., dimethylcarbamoyl) with inhibitory activity .

Case Study : Analogous triazole-carboxamides showed IC50_{50} values <1 µM against tyrosine kinases, validated by SPR binding assays .

How should contradictory crystallographic data from different refinement software be resolved?

Advanced
Discrepancies in refinement (e.g., SHELXL vs. WinGX) require cross-validation:

Data quality : Ensure high-resolution (<1.2 Å) datasets to reduce model bias .

Cross-refinement : Refine the same dataset in both SHELXL and Olex3. Compare Rfree_{\text{free}} values; a difference >5% indicates systematic errors .

Electron density maps : Use omit maps in Coot to confirm ambiguous regions (e.g., disordered dimethylcarbamoyl groups) .

Example : A 1,2,4-triazole derivative showed a 0.1 Å variance in C-N bond lengths between SHELXL and WinGX, resolved by weighting experimental restraints .

What orthogonal assays validate mechanism of action when enzyme inhibition data is inconsistent?

Q. Advanced

  • Thermal shift assays : Measure ∆Tm_m of target proteins via DSF to confirm direct binding .
  • Cellular thermal proteome profiling (CPP) : Identify off-target interactions in live cells .
  • Kinetic studies : Use stopped-flow spectroscopy to determine kcat_{\text{cat}}/Km_m changes under varying inhibitor concentrations .

Case Study : Inconsistent IC50_{50} values for a triazole-carboxamide against PI3K were resolved by SPR, confirming non-competitive inhibition .

How can regiochemical ambiguities in triazole synthesis be addressed?

Q. Advanced

  • NOESY NMR : Detect through-space interactions between triazole protons and adjacent substituents .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled intermediates to track cycloaddition regiochemistry via 15N^{15}N-HSQC .
  • Cryo-EM : Resolve dynamic conformations of intermediates in solution .

Example : Regioselectivity of 1,2,3-triazoles was confirmed by 13C^{13}C-NMR coupling constants (J = 210–220 Hz for C-4 carboxamide) .

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